1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-pyrrol-1-yl group at the 6-position and a piperazine ring at the 4-position, linked via an ethanone moiety. This structure combines pharmacologically relevant motifs: pyrimidine derivatives are known for their roles in nucleic acid analogs and kinase inhibitors, while piperazine-ethanone frameworks are common in CNS-targeting drugs due to their blood-brain barrier permeability .
Properties
IUPAC Name |
1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-12(20)17-6-8-19(9-7-17)14-10-13(15-11-16-14)18-4-2-3-5-18/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMDXSAYUBDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step reactions. One common method includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the use of pyrrole derivatives and coupling reactions.
Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions involving piperazine derivatives.
Final coupling: The final step involves coupling the pyrimidine, pyrrole, and piperazine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrrole derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is C17H20N6O. Its structure can be represented as follows:
This compound's unique combination of heterocycles enhances its interaction with various biological targets, making it a promising candidate for further investigation in medicinal chemistry.
Kinase Inhibition
The presence of the piperazine ring in this compound suggests potential applications as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, including cell signaling and metabolism. Compounds with similar structures have been studied for their ability to inhibit specific kinases associated with cancer and other diseases .
Anticancer Activity
Research indicates that compounds with a pyrimidine core, like this compound, may exhibit anticancer properties. The structural features allow for interactions with DNA and RNA synthesis pathways, potentially leading to the inhibition of tumor growth .
Antimicrobial Properties
The compound has shown promise in preliminary studies for antimicrobial activity. The piperazine and pyrrole groups can enhance membrane permeability, allowing the compound to disrupt bacterial cell walls .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological efficacy. Modifications to the existing framework can yield compounds with enhanced therapeutic profiles. For instance, variations in the substituents on the piperazine ring could influence binding affinity and selectivity towards specific biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-[[(3s)-2-Oxopyrrolidin-3-Yl]Amino]-2-[4-Fluorophenoxy]Pyrimidine | Fluorinated phenoxy group | Enhanced lipophilicity |
| 2-[4-(Chlorophenoxy)Phenyl]-6-Amino-Pyrimidine | Chlorinated phenoxy group | Potentially different receptor interactions |
| 6-[[(3s)-2-Oxopyrrolidin-Yl]Amino]-2-[4-Methylphenoxy]Pyrimidine | Methyl-substituted phenoxy | Variability in metabolic stability |
These case studies highlight how variations in substituents can affect biological activity, pharmacokinetics, and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Motifs
The following compounds share the piperazine-ethanone scaffold but differ in substituents on the pyrimidine or aryl groups, leading to variations in physicochemical and biological properties:
Key Observations :
- Pyrimidine vs. This substitution is common in anticancer agents targeting kinases .
- Linker Variability: Methanone linkers (e.g., Compound 5) versus ethanone linkers (target compound) affect molecular flexibility and steric bulk, which could modulate receptor binding .
Physicochemical and Spectroscopic Data
- NMR Trends: Piperazine-ethanone derivatives in show characteristic ¹H NMR peaks for piperazine protons (δ 2.5–3.5 ppm) and ethanone carbonyls (δ 170–175 ppm in ¹³C NMR). The target compound’s pyrrole protons would likely resonate at δ 6.0–7.0 ppm .
- LCMS Validation : Molecular ion peaks (e.g., [M+H]⁺) in align with calculated masses (Δ < 0.1 Da), suggesting reliable synthetic routes for analogues .
Research Implications and Gaps
- Biological Activity: While piperazine-ethanone derivatives are often screened for CNS or kinase inhibition, the target compound’s pyrrole-pyrimidine hybrid warrants evaluation in these areas.
- Crystallography : SHELX programs () could resolve its 3D structure to guide structure-based drug design.
- SAR Studies : Systematic substitution of the pyrrole group (e.g., with electron-withdrawing groups) may optimize potency and ADME properties.
Biological Activity
The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as a pyrimidine-piperazine derivative, exhibits significant biological activity that positions it as a candidate for various pharmacological applications. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.5 g/mol. Its structure integrates a pyrimidine ring, a piperazine moiety, and a pyrrole group, which are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1421475-27-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and subsequent modifications to introduce the pyrimidine and pyrrole functionalities. Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.
Antitumor Activity
Research indicates that derivatives of this compound demonstrate promising antitumor properties. For instance, compounds with similar structural features have been shown to inhibit various kinases involved in cancer progression. A study highlighted that certain piperazine derivatives effectively inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Antidepressant Effects
Another area of interest is the compound's potential as an antidepressant. A related class of piperazine derivatives has been evaluated for serotonin (5-HT) reuptake inhibition, which is a critical mechanism in treating depression. The most promising derivatives exhibited potent inhibition in vitro, suggesting that modifications to the piperazine structure could enhance antidepressant activity .
Neuroprotective Properties
The neuroprotective effects of similar compounds have also been investigated. For example, studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine or piperazine rings can significantly influence potency and selectivity against various biological targets. For instance, introducing electron-withdrawing groups at strategic positions has been linked to enhanced antitumor activity .
Case Study 1: Anticancer Activity
A study involving a series of pyrimidine-piperazine derivatives demonstrated that specific substitutions led to increased cytotoxicity against cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range against several tumor types, showcasing their potential as lead compounds for further development .
Case Study 2: Antidepressant Properties
In vivo studies on related piperazine derivatives showed significant reductions in immobility times in forced swimming tests (FST), indicating antidepressant-like effects. These findings support the hypothesis that structural modifications can enhance serotonin reuptake inhibition and improve pharmacokinetic profiles .
Q & A
Basic: What are the established synthetic pathways for synthesizing this compound, and what reaction conditions are typically employed?
Answer:
Synthesis involves multi-step reactions, including nucleophilic substitutions and coupling. For example:
- Step 1: Condensation of pyrrole derivatives with chloropyrimidines under reflux in anhydrous THF, catalyzed by triethylamine (TEA) .
- Step 2: Piperazine ring introduction via nucleophilic displacement, often using potassium carbonate as a base in DMF at 80°C .
- Step 3: Acetylation of the piperazine nitrogen using acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
Key parameters: Temperature control (0–5°C for exothermic steps), solvent selection (DMF for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
- Side Reaction: Formation of diacetylated byproducts during the final acetylation step.
- Optimization:
- Use stoichiometric acetyl chloride (1.05 equiv.) with slow addition over 30 minutes .
- Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) and quench excess reagent with ice-cold NaHCO3 .
- Employ high-throughput screening (HTS) of solvents (e.g., DCM vs. THF) to identify minimal byproduct formation .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR: Identify pyrrole protons (δ 6.2–6.8 ppm, multiplet) and piperazine methylene groups (δ 3.5–4.0 ppm) .
- HRMS: Verify molecular formula (e.g., C16H18N6O requires m/z 310.1543) .
- FT-IR: Confirm carbonyl stretch (~1680 cm⁻¹) and absence of OH/NH impurities .
- X-ray Crystallography: Resolve piperazine-pyrimidine dihedral angles (e.g., 45.2° in related compounds) .
Advanced: How can computational modeling resolve discrepancies in NMR data for stereochemical assignments?
Answer:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental NMR .
- Use NOESY correlations to validate spatial proximity between pyrrole H-2 and piperazine H-α protons .
- Simulate dynamic effects (e.g., ring puckering) via molecular dynamics (MD) to explain broadened signals .
Basic: What biological targets are associated with structurally related piperazine-pyrimidine derivatives?
Answer:
- Dopamine D2 receptors: Ki ~120 nM for antipsychotic analogs .
- Bacterial DNA gyrase: MIC of 16 µg/mL against S. aureus .
- Histamine H1 receptors: IC50 ~3 µM in allergy models .
Validation: Radioligand binding assays and microbroth dilution tests with ciprofloxacin as a control .
Advanced: What strategies improve metabolic stability for preclinical development?
Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) at pyrrole C-3 to reduce CYP3A4-mediated oxidation .
- Prodrug Design: Mask the ketone as a methoxime (t1/2 increased from 2h to 8h in rat plasma) .
- In Silico Screening: Use MetaSite to predict metabolic soft spots and prioritize analogs with >60% hepatic microsomal stability .
Basic: What storage conditions preserve compound stability?
Answer:
- Store under argon at -20°C in amber vials to prevent photodegradation .
- Prepare DMSO stocks (10 mM) with desiccants (silica gel) to limit hydrolysis .
- Monitor purity via HPLC every 3 months (C18 column, 0.1% TFA/ACN gradient) .
Advanced: How to design pH-dependent stability studies for degradation pathway analysis?
Answer:
- Forced Degradation: Incubate compound (1 mg/mL) in pH 1–10 buffers at 40°C for 14 days .
- Analytical Tools:
- UPLC-PDA-MS to track degradation products (e.g., hydrolyzed ketone at pH 10).
- MS/MS fragmentation to identify pyrrole ring-opening products under oxidative conditions (0.01% H2O2) .
- Kinetics: Apply Arrhenius equations to extrapolate shelf-life (e.g., t90 = 24 months at 25°C) .
Basic: What synthetic intermediates are critical for quality control?
Answer:
- Intermediate 1: 6-(1H-Pyrrol-1-yl)pyrimidin-4-amine – Monitor via LC-MS (m/z 188.0964) to ensure >98% purity .
- Intermediate 2: 1-(4-(Chloroacetyl)piperazin-1-yl)ethanone – Check for residual chloride via ion chromatography (<0.1%) .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts (ΔTm >2°C) .
- CRISPR Knockout: Use D2 receptor KO cell lines to verify specificity in dopamine signaling assays .
- SPR Biosensing: Measure binding kinetics (KD < 1 µM) with immobilized receptor extracellular domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
